![molecular formula C6H10O2S2 B8540850 2,2'-[Dithiobis(methylene)]bis[oxirane] CAS No. 86840-27-9](/img/structure/B8540850.png)
2,2'-[Dithiobis(methylene)]bis[oxirane]
概要
説明
2,2'-[Dithiobis(methylene)]bis[oxirane] is an organic compound characterized by the presence of two glycidyl groups attached to a persulfide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diglycidyl persulfide typically involves the reaction of a suitable precursor with epichlorohydrin in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: A base such as sodium hydroxide or potassium hydroxide is used to catalyze the reaction.
Industrial Production Methods
In an industrial setting, the production of diglycidyl persulfide may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
化学反応の分析
Types of Reactions
2,2'-[Dithiobis(methylene)]bis[oxirane] undergoes various chemical reactions, including:
Oxidation: The persulfide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the persulfide group to thiols.
Substitution: The glycidyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the glycidyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2,2'-[Dithiobis(methylene)]bis[oxirane] has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Investigated for its potential as a bioactive compound in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance adhesives and sealants.
作用機序
The mechanism by which diglycidyl persulfide exerts its effects involves the interaction of its glycidyl groups with various nucleophiles. This interaction can lead to the formation of covalent bonds, resulting in cross-linked networks or modified surfaces. The persulfide moiety can also participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- Bisphenol A diglycidyl ether
- Bisphenol F diglycidyl ether
- Novolac glycidyl ether
Uniqueness
2,2'-[Dithiobis(methylene)]bis[oxirane] is unique due to the presence of the persulfide moiety, which imparts distinct redox properties and reactivity compared to other glycidyl ethers. This makes it particularly useful in applications requiring specific chemical modifications or enhanced stability.
特性
CAS番号 |
86840-27-9 |
|---|---|
分子式 |
C6H10O2S2 |
分子量 |
178.3 g/mol |
IUPAC名 |
2-[(oxiran-2-ylmethyldisulfanyl)methyl]oxirane |
InChI |
InChI=1S/C6H10O2S2/c1-5(7-1)3-9-10-4-6-2-8-6/h5-6H,1-4H2 |
InChIキー |
ZXACHZITICPUKS-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CSSCC2CO2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
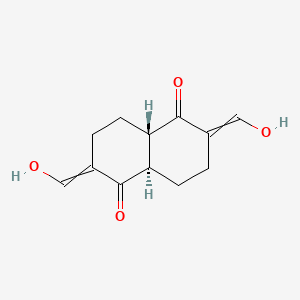
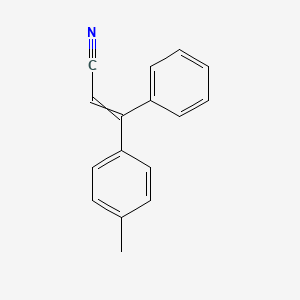
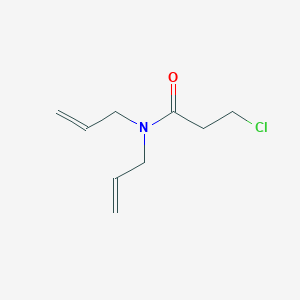
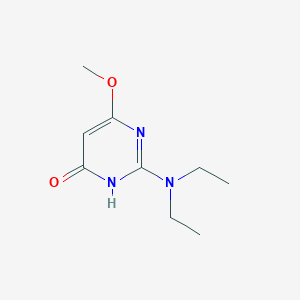
![7-Bromo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8540803.png)

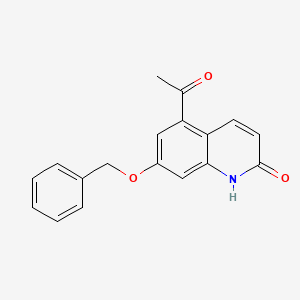
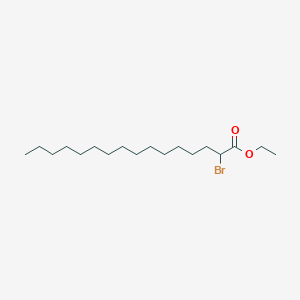
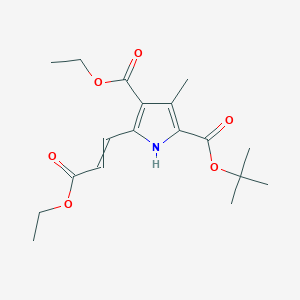


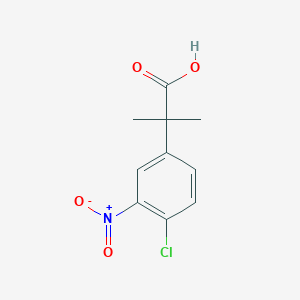
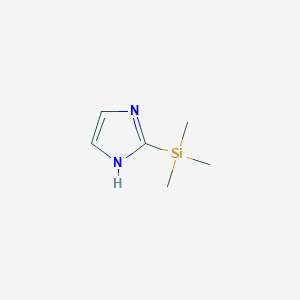
![Diphenyl[3-(trimethylsilyl)propyl]phosphane](/img/structure/B8540861.png)
